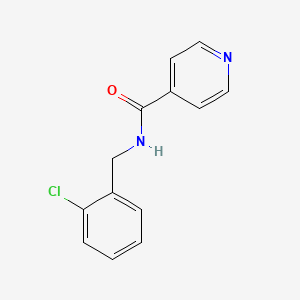

N-(2-chlorobenzyl)isonicotinamide

Description

N-(2-chlorobenzyl)isonicotinamide is a synthetic small molecule derived from isonicotinamide, a structural analog of isoniazid, a first-line antitubercular drug. The compound features a 2-chlorobenzyl group attached to the nitrogen atom of isonicotinamide (pyridine-4-carboxamide). This substitution likely enhances its lipophilicity and modulates interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCQBLIAFXAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198561 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)isonicotinamide typically involves the reaction of isonicotinamide with 2-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)isonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield isonicotinic acid and 2-chlorobenzylamine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized forms of the compound, potentially forming carboxylic acids or ketones.

Reduction: Reduced forms, such as primary amines or alcohols.

Hydrolysis: Isonicotinic acid and 2-chlorobenzylamine.

Scientific Research Applications

N-(2-chlorobenzyl)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)isonicotinamide is not fully understood, but it is believed to interact with various molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Isomers

The position of the chlorine substituent on the benzyl group significantly influences physicochemical and biological properties. For example, 2-Chloro-N-(3-chloro-benzyl)-isonicotinamide () is a structural isomer of N-(2-chlorobenzyl)isonicotinamide, differing only in the chloro-substituent position (2- vs. 3-chlorobenzyl). Key comparisons include:

The 3-chloro isomer’s molecular weight (281.1373 g/mol) suggests higher halogen content, which may increase membrane permeability but reduce solubility compared to the 2-chloro analog. Steric effects from the 3-chloro group could also hinder interactions with flat binding pockets in target proteins.

Comparison with Other N-Substituted Isonicotinamides

N-substituted isonicotinamides are a well-studied class due to their structural similarity to isoniazid. For instance:

- N-(4-chlorobenzyl)isonicotinamide : The para-chloro substituent may enhance electronic effects, improving interaction with electron-rich enzyme active sites compared to ortho-substituted analogs.

These variations highlight the critical role of substituent position and electronic properties in modulating bioactivity. Ortho-substituted derivatives like this compound may exhibit unique conformational constraints, affecting binding to rigid enzymatic pockets.

Comparison with 2-Aminobenzamides

2-Aminobenzamides () share a benzamide core but feature an amino group at the 2-position of the benzene ring. Unlike this compound, which has a pyridine ring, 2-aminobenzamides are purely aromatic. Key differences include:

- Biological Targets: 2-Aminobenzamides are often explored as histone deacetylase (HDAC) inhibitors or anticoagulants, whereas isonicotinamide derivatives are more commonly associated with antimicrobial activity.

This contrast underscores how minor structural changes (e.g., pyridine vs. benzene, chloro substitution) can redirect compound specificity toward distinct biological pathways.

Data Tables

Table 1: Structural and Hypothetical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.